3-Bromo-5-butyl-1-benzothiophene
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Overview
Description
3-Bromo-5-butyl-1-benzothiophene is an organic compound belonging to the benzothiophene family. Benzothiophenes are heterocyclic compounds that contain a benzene ring fused to a thiophene ring. The presence of a bromine atom at the 3rd position and a butyl group at the 5th position makes this compound unique. It has a molecular formula of C12H13BrS and a molecular weight of 269.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-butyl-1-benzothiophene can be achieved through several methods. One common approach involves the bromination of 5-butyl-1-benzothiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction typically occurs in an inert solvent like dichloromethane or chloroform at room temperature .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-5-butyl-1-benzothiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides through nucleophilic substitution reactions.
Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to reduce the thiophene ring using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium amide, thiourea, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.
Reduction: Lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran (THF) or ethanol.
Major Products Formed:
Substitution: Formation of 3-substituted-5-butyl-1-benzothiophenes.
Oxidation: Formation of this compound sulfoxides or sulfones.
Reduction: Formation of 5-butyl-1-benzothiophene or reduced thiophene derivatives.
Scientific Research Applications
3-Bromo-5-butyl-1-benzothiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 3-Bromo-5-butyl-1-benzothiophene involves its interaction with specific molecular targets and pathways. The bromine atom and the thiophene ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Bromo-1-benzothiophene: Lacks the butyl group, making it less hydrophobic and potentially less bioactive.
5-Butyl-1-benzothiophene: Lacks the bromine atom, affecting its reactivity and potential for substitution reactions.
3-Bromo-5-tert-butyl-1-benzothiophene: Contains a tert-butyl group instead of a butyl group, influencing its steric and electronic properties.
Uniqueness: 3-Bromo-5-butyl-1-benzothiophene is unique due to the presence of both the bromine atom and the butyl group, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C12H13BrS |
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Molecular Weight |
269.20 g/mol |
IUPAC Name |
3-bromo-5-butyl-1-benzothiophene |
InChI |
InChI=1S/C12H13BrS/c1-2-3-4-9-5-6-12-10(7-9)11(13)8-14-12/h5-8H,2-4H2,1H3 |
InChI Key |
USWBFQJDGNSTMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)SC=C2Br |
Origin of Product |
United States |
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